molecular formula C13H18ClN B2583346 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride CAS No. 3160-23-4

1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride

Cat. No.: B2583346
CAS No.: 3160-23-4
M. Wt: 223.74
InChI Key: PRSJXEWHNCYMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[g]isoquinoline hydrochloride is a synthetic organic compound with the molecular formula C13H17N·HCl and a molecular weight of 223.74 g/mol . This octahydrobenzo[g]isoquinoline structure features a fused tricyclic system that incorporates a conformationally restricted phenethylamine scaffold, a motif of significant interest in medicinal chemistry for constructing biologically active molecules . The compound is supplied as its hydrochloride salt to enhance stability and solubility. Researchers can utilize this compound as a versatile chemical intermediate for the synthesis and exploration of novel compounds. The scaffold serves as a rigid core for developing ligands targeted at neurological receptors, drawing from the established biological importance of structurally related tetrahydroisoquinoline derivatives which have shown a range of activities, including anticonvulsant, vasodilatory, and receptor-blocking effects . This product is intended for research and development purposes in laboratory settings only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1;/h7-8,14H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSJXEWHNCYMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(CCNC3)C=C2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-23-4
Record name 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with a suitable amine, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride exhibits a range of biological activities that are critical for its applications in medicinal chemistry:

  • Anticonvulsant Properties : Research indicates that various isoquinoline derivatives demonstrate significant anticonvulsant activity. For instance, a study found that certain 3,4-dihydroisoquinolin derivatives showed potent effects in seizure models .
  • Antitumor Activity : Isoquinoline compounds have been associated with anti-tumor properties. A review covering isoquinoline alkaloids from 2014 to 2018 reported their effectiveness against various cancer cell lines .
  • Neuroprotective Effects : Isoquinolines have shown promise in neuroprotection and are being investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of isoquinoline derivatives against different bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity .
  • Pharmacological Evaluation : In a pharmacological evaluation involving various isoquinoline derivatives, compounds were tested for their effects on neurotransmitter receptors. The binding affinity studies revealed that some derivatives had a high affinity for serotonergic receptors, suggesting potential applications in treating mood disorders .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantSignificant activity in seizure models
AntitumorEffective against various cancer cell lines
NeuroprotectivePotential in treating neurodegenerative diseases
AntimicrobialSignificant antibacterial activity

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Berberine Hydrochloride

  • Structure: A quaternary isoquinoline alkaloid with a planar, fused aromatic system and methoxy substitutions (C₂₀H₁₈NO₄⁺·Cl⁻) .
  • Pharmacology : Exhibits broad-spectrum antimicrobial, anti-inflammatory, and antitumor activities . However, poor bioavailability due to hydrophobicity (logP ~ 3.5) limits clinical use .
  • Synthesis : Extracted from Coptidis Rhizoma or synthesized via multistep alkaloid isolation .

Tetrahydropalmatine (THP)

  • Structure: A tetrahydroisoquinoline derivative (C₂₁H₂₅NO₄) with four methoxy groups and a dibenzoquinolizine core .
  • Pharmacology : Analgesic and sedative properties, attributed to dopamine receptor modulation .
  • Key Difference : Unlike the target compound, THP contains a chiral center and additional oxygen substituents .

Cyclopentaquinoline-Acridine Hybrids

  • Structure: N-[1H,2H,3H-Cyclopenta[b]quinolin-9-yl]aminoalkyl]acridine-9-carboxamide hydrochlorides (e.g., compounds 3b–3h) . Example: 3e (C₃₀H₃₀ClN₅O) has a cyclopentaquinoline linked via a hexyl chain to an acridine moiety .
  • Synthesis : Prepared via alkylation and coupling reactions, yielding yellow solids with melting points 160–195°C .

Isoquinoline Sulfonamides (H7, HA1004)

  • Structure : Synthetic inhibitors with sulfonamide substituents (e.g., H7: C₁₄H₁₈Cl₂N₄S) .
  • Pharmacology : Inhibit protein kinase C (PKC), modulating cytotoxic T-cell activity and proliferation .
  • Key Difference : The target compound lacks sulfonamide functional groups critical for PKC binding .

Other Hydrochloride Salts

Irinotecan Hydrochloride

  • Structure: A camptothecin analog (C₃₃H₃₈ClN₃O₆) with a pyranoindolizinoquinoline core .
  • Pharmacology : Topoisomerase I inhibitor used in colorectal cancer therapy .
  • Solubility : Hydrochloride salt enhances aqueous solubility, a common strategy shared with the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Key Pharmacological Activity
Target Compound C₁₂H₁₄N₂·HCl 223.75 Saturated cyclohexane fused to isoquinoline Not reported
Berberine Hydrochloride C₂₀H₁₈NO₄⁺·Cl⁻ 371.81 Methoxy-substituted aromatic isoquinoline Antimicrobial, antitumor
THP C₂₁H₂₅NO₄ 355.43 Dibenzoquinolizine with methoxy groups Analgesic, sedative
Cyclopentaquinoline-Acridine C₃₀H₃₀ClN₅O (e.g., 3e) 536.05 Cyclopentaquinoline-acridine hybrid Antitumor (in vitro)
H7 (Isoquinoline Sulfonamide) C₁₄H₁₈Cl₂N₄S 345.29 Sulfonamide substituents Protein kinase C inhibition
Irinotecan HCl C₃₃H₃₈ClN₃O₆ 677.12 Pyranoindolizinoquinoline core Topoisomerase I inhibition

Biological Activity

1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride is a bicyclic compound belonging to the isoquinoline family. This compound has garnered attention in pharmacological research due to its promising biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties and providing insights into its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇N
  • CAS Number : 3160-23-4
  • SMILES Notation : C1CCC2=CC3=C(CCNC3)C=C2C1
  • InChIKey : VPBJJTJJINLDOF-UHFFFAOYSA-N

The compound features a complex fused ring structure that contributes to its unique chemical properties. Its synthesis typically involves multi-step organic reactions aimed at generating sufficient yields for research applications .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Key findings include:

  • Inhibition of Cancer Cell Lines : The compound has been shown to inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MGC-803 gastric cancer cells with an IC50 value of approximately 5.1 µM and HGC-27 cells with an IC50 of 7.6 µM .
  • Mechanisms of Action :
    • Induces G2/M phase arrest in the cell cycle.
    • Inhibits cell migration and invasion.
    • Promotes apoptosis by increasing the Bax/Bcl-2 ratio .

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Activity : The compound exhibits activity against various bacterial strains. For example:
    • It showed moderate activity against Staphylococcus aureus and other Gram-positive bacteria.
    • Some derivatives demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Biological Activity Table

Activity TypeObservationsReference
AnticancerIC50 values: MGC-803 (5.1 µM), HGC-27 (7.6 µM)
AntimicrobialModerate activity against S. aureus and MRSA
MechanismG2/M phase arrest; apoptosis induction

Case Studies

Several case studies have explored the biological activities of isoquinoline derivatives similar to this compound:

  • Study on Isoquinoline Alkaloids : A comprehensive review covering isoquinoline alkaloids isolated from various sources highlighted their diverse bioactivities including antitumor and antimicrobial effects .
  • Synthesis and Evaluation : Research focusing on the synthesis of related isoquinoline compounds revealed their potential as therapeutic agents against different diseases due to their unique structural features that enhance biological activity .

Q & A

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Fasudil hydrochloride, a related isoquinoline, is analyzed using ≥98% purity criteria via HPLC with acetonitrile/water gradients .
  • Titration : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies hydrochloride salts .

Q. Advanced

  • X-ray Fluorescence (XRF) : Validates elemental composition (e.g., Cl⁻ content in hydrochloride salts) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isobaric impurities (e.g., differentiating m/z 327.83 [M+H]⁺ from degradants) .

How are stereochemical challenges addressed during synthesis?

Advanced
Stereochemical inconsistencies (e.g., axial vs. equatorial substituents) are resolved using:

  • Chiral Chromatography : Polysaccharide-based columns separate enantiomers of dihydroisoquinoline derivatives .
  • Dynamic NMR : Observes ring-flipping kinetics in cyclohexane-fused isoquinolines to assign conformers .

How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Advanced
Discrepancies in biological activity (e.g., ROCK inhibition vs. anti-viral effects) require:

  • Dose-Response Studies : Validate potency across multiple assays (e.g., Fasudil’s IC₅₀ for ROCK2: 0.33 μM vs. 14 μM for PKC) .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-Fasudil) to distinguish off-target effects .

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
  • Catalytic Optimization : Pd/C or Raney Ni improves hydrogenation efficiency for dihydroisoquinoline cores .
  • DoE (Design of Experiments) : Multi-variable analysis identifies critical parameters (e.g., temperature, pH) for yield maximization .

What computational tools predict the compound’s physicochemical properties?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates aqueous solubility and membrane permeability (e.g., logP ~2.5 for isoquinoline hydrochlorides) .
  • DFT Calculations : Predicts NMR chemical shifts and pKa values (e.g., hydrochloride proton at δ ~12.5 in DMSO-d₆) .

How are stability and degradation profiles assessed?

Q. Advanced

  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light identifies labile groups (e.g., sulfonamide cleavage in Fasudil) .
  • LC-MS/MS : Tracks degradants (e.g., m/z 290.1 for dehydroxy byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.